molecular formula C20H28N4O4 B2392466 Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate CAS No. 1798531-33-5

Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate

Cat. No.: B2392466
CAS No.: 1798531-33-5
M. Wt: 388.468
InChI Key: SGANVZPWKDCDKD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a tetrahydroquinazolinone moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the piperazine nitrogen, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis .

Properties

IUPAC Name

tert-butyl 4-(2,4-dioxo-3-propan-2-yl-1H-quinazolin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-13(2)24-17(25)15-12-14(6-7-16(15)21-18(24)26)22-8-10-23(11-9-22)19(27)28-20(3,4)5/h6-7,12-13H,8-11H2,1-5H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGANVZPWKDCDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate (hereafter referred to as TBQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TBQ, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBQ is characterized by its complex structure comprising a piperazine ring linked to a tetrahydroquinazoline moiety with two keto groups. Its molecular formula is C20H28N4O4C_{20}H_{28}N_{4}O_{4} with a molecular weight of 388.47 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that TBQ exhibits promising antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound's mechanism appears to involve the inhibition of bacterial efflux pumps, which are critical for multidrug resistance in pathogens such as Escherichia coli . This property makes TBQ a candidate for further development as an antibiotic potentiator.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Neuroprotective Effects

In vitro studies have demonstrated that TBQ can provide neuroprotective effects against oxidative stress-induced neuronal damage. Specifically, it has been shown to enhance cell viability in astrocytic cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease . The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating neuroinflammation.

Case Study: Neuroprotection in Astrocytes

  • Objective : To evaluate the protective effects of TBQ on astrocytes exposed to Aβ.
  • Findings : Treatment with TBQ resulted in a significant increase in cell viability from 43.78% to 62.98% when co-administered with Aβ at a concentration of 100 µM.

The biological activity of TBQ can be attributed to several mechanisms:

  • Inhibition of Efflux Pumps : TBQ has been identified as an allosteric inhibitor of the AcrAB-TolC efflux pump in E. coli, enhancing the efficacy of co-administered antibiotics .
  • Reduction of Oxidative Stress : By modulating inflammatory pathways and reducing oxidative stress markers like malondialdehyde (MDA), TBQ protects neuronal cells from apoptosis .
  • Modulation of Cytokine Production : The compound downregulates the expression of pro-inflammatory cytokines in response to neurotoxic stimuli.

Research Findings and Future Directions

The current body of research suggests that TBQ holds potential as both an antimicrobial agent and a neuroprotective compound. Further studies are warranted to explore:

  • In Vivo Efficacy : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Structural Modifications : Investigating analogs with modified structures could enhance potency and selectivity for specific biological targets.
  • Combination Therapies : Exploring the synergistic effects of TBQ with existing antibiotics could provide new avenues for treating resistant infections.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Boc Motifs

Several structurally related compounds share the tert-butyl piperazine-1-carboxylate backbone but differ in substituents and biological targets:

Compound Name Key Substituents/Modifications Synthesis Method Biological Relevance (if reported) Reference ID
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridinyl-methoxycarbonyl Pd-catalyzed coupling (BINAP, Cs₂CO₃) Intermediate for kinase inhibitors
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate Bromo-cyanopyridinyl Bromination with NBS in DMF Precursor for cross-coupling reactions
Tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate Pyrimidine-carbonyl with CF₃/Cl-substituted phenyl T3P®-mediated coupling Targeted in anticancer drug discovery
Tert-butyl 4-(3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl)piperazine-1-carboxylate Thiadiazole-pyridinyl Suzuki-Miyaura coupling (XPhos, Pd catalyst) Antibacterial/antiviral applications

Key Observations :

  • Substituent Diversity : The piperazine-Boc scaffold is highly adaptable, supporting diverse substituents (e.g., pyridinyl, pyrimidinyl, thiadiazolyl) that influence electronic properties and binding affinity .
  • Synthetic Flexibility : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) and condensation reactions are prevalent for introducing aryl/heteroaryl groups . Bromination and cyanation enable further functionalization .
Tetrahydroquinazolinone Analogues

Compounds with tetrahydroquinazolinone cores but differing in peripheral groups include:

Compound Name Key Features Synthesis Highlights Reported Activity Reference ID
Tert-butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Triazino-thieno-isoquinoline fused system Nucleophilic substitution with Boc-piperazine Not explicitly stated; likely CNS-targeted
Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate Tetrahydroquinoline-linked ketone Propylphosphonic anhydride (T3P®)-mediated coupling Probable protease/modulator candidate

Key Observations :

  • Fused Ring Systems: The tetrahydroquinazolinone’s planar structure is often extended with fused rings (e.g., triazino-thieno-isoquinoline) to enhance π-π stacking in target binding .
Crystallographic and Computational Analysis
  • Structural Confirmation : Tools like SHELX and Mercury are critical for resolving piperazine-Boc conformations and hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ).
  • Packing Similarity : Piperazine derivatives often exhibit conserved packing motifs (e.g., centrosymmetric dimers), which can predict solubility and crystallinity .

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